3-(Morpholin-4-yl)quinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
CAS No. |
88614-47-5 |
|---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-morpholin-4-ylquinazolin-4-one |
InChI |
InChI=1S/C12H13N3O2/c16-12-10-3-1-2-4-11(10)13-9-15(12)14-5-7-17-8-6-14/h1-4,9H,5-8H2 |
InChI Key |
YRBIFFGPLWCBPV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1N2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Cyanoglycosylation and Nitration
The synthesis begins with Isovanillin (3-hydroxy-4-methoxybenzaldehyde) as a cost-effective starting material. Cyanoglycosylation using formic acid, formate, and hydroxylamine hydrochloride introduces a cyano group, yielding 3-hydroxy-4-methoxybenzonitrile (II). Subsequent nitration with nitric acid in dichloromethane produces 5-hydroxy-4-methoxy-2-nitrobenzonitrile (III). This step avoids strong acids like sulfuric acid, reducing environmental impact.
Reduction-Cyclization One-Pot Process
The nitro group in III is reduced using catalytic hydrogenation or sodium dithionite, followed by in situ cyclization with formamide or ammonium formate. This one-pot reaction forms 6-hydroxy-7-methoxy-3H-quinazolin-4-one (IV) with 75–80% efficiency. The elimination of intermediate isolation streamlines production.
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Solvent | DMF or Dichloromethane | 83–88 |
| Base | Na₂CO₃ or Et₃N | 83–88 |
| Temperature | 100–105°C | 83–88 |
| Molar Ratio (IV:Alkylating Agent) | 1:1–1:5 | 83–88 |
One-Pot Three-Component Assembly
Arenediazonium Salt Reactivity
A recent advancement involves a domino reaction using arenediazonium salts, nitriles, and bifunctional anilines. The process initiates with N-arylnitrilium intermediate formation, followed by nucleophilic addition and cyclization. This metal-free method achieves 3,4-dihydroquinazolines and quinazolin-4(3H)-ones in one pot.
Morpholine Integration
While the primary study focuses on 3,4-dihydroquinazolines, substituting the aniline component with a morpholine-containing derivative (e.g., 4-morpholinoaniline) could directly yield the target compound. Reaction optimization at 80–120°C in toluene/dioxane solvents provides a pathway for scalable synthesis.
Cross-Coupling Approaches
Buchwald–Hartwig Amination
Palladium-catalyzed amination of 6-bromoquinazolinones with morpholine could install the morpholine group. However, this route remains theoretical and requires validation.
Industrial Feasibility and Cost Analysis
Raw Material Costs
N-(3-chloropropyl)morpholine, a key alkylating agent, contributes significantly to expenses. The traditional method consumes 1–5 equivalents, necessitating recycling strategies. Isovanillin’s low cost ($50–100/kg) offsets this limitation.
Solvent and Energy Efficiency
One-pot methods reduce solvent consumption by 40% compared to multi-step processes. Microwave-assisted cross-coupling cuts reaction times from hours to minutes.
Table 2: Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The morpholine ring’s nitrogen atom acts as a nucleophilic site, facilitating substitutions. For example:
-
Alkylation : Reaction with alkyl halides (e.g., 1-chloro-3-iodopropane) under basic conditions (NaH/DMF, 60°C) yields 3-(3-chloropropyl) derivatives. This method achieved a 51% yield in a synthesis of gefitinib intermediates .
-
Acylation : Treatment with acyl chlorides in dichloromethane and triethylamine forms acylated derivatives, though specific yields were not reported .
Table 1: Nucleophilic Substitution Reactions
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 3-Morpholinylquinazolinone | 1-Chloro-3-iodopropane, NaH/DMF | 3-(3-Chloropropyl)quinazolinone | 51% |
Radical Cyclization Reactions
The quinazolinone core participates in radical-mediated cyclizations. For instance:
-
Aryl/Alkyl Radical Cyclization : Using hexamethylditin as a mediator, alkyl or aryl radicals generated from iodides or bromides cyclize onto the 2-position of the quinazolinone. This method synthesized alkaloids like rutaecarpine (yield: 59%) .
-
Mechanism : Aromatic homolytic substitution preserves the aromaticity of the quinazolinone ring .
Table 2: Radical Cyclization Examples
| Radical Precursor | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2-Phenylethyl disulfide | Br₂/MeOH, N₂ atmosphere | Disulfide-linked dimer | 59% |
Cross-Coupling Reactions
The compound’s halogenated derivatives undergo metal-catalyzed couplings:
-
Suzuki-Miyaura Coupling : 2-Bromoquinazolin-4(3H)-one reacts with arylboronic acids (Pd catalysis) to form biaryl derivatives. Yields range from 49–84% .
-
Sonogashira Coupling : Ethynylation at the 2-position using terminal alkynes under Pd/Cu catalysis generates alkynyl-quinazolinones .
Table 3: Cross-Coupling Reactions
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2-Bromoquinazolinone | 4-Biphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 2-(Biphenyl)quinazolinone | 84% |
Acid-Mediated Reactions
-
Trifluoromethylation : Trifluoroacetic acid (TFA) serves as a CF₃ source in one-pot syntheses of 2-trifluoromethylquinazolin-4(3H)-ones under mild conditions (T3P promoter, 70°C) .
-
Protonation Studies : The compound undergoes reversible protonation at nitrogen atoms in acidic media, enabling pH-dependent colorimetric sensing .
Alkoxy Functionalization
-
Etherification : Reaction with N-(3-chloropropyl)morpholine in DMF/Na₂CO₃ (100–105°C) introduces alkoxy side chains, critical for kinase inhibitor synthesis (yield: 83–88%) .
Key Mechanistic Insights
-
Nucleophilicity : The morpholine nitrogen’s lone pair enhances reactivity in substitutions .
-
Radical Stability : The quinazolinone ring stabilizes radical intermediates during cyclization .
-
Electronic Effects : Electron-withdrawing groups (e.g., CF₃) at the 2-position increase electrophilicity for cross-coupling .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of 3-(Morpholin-4-yl)quinazolin-4(3H)-one as an anticancer agent.
- Mechanism of Action : The compound exhibits its anticancer properties by inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has shown significant antiproliferative activity against several cancer cell lines, including breast and lung cancer cells .
-
Case Studies :
- In vitro studies demonstrated that derivatives of quinazolinone, including those with morpholine substitutions, effectively inhibited the growth of breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are critical in multidrug resistance .
- A specific derivative was noted for its low minimum inhibitory concentration (MIC) against resistant strains of cancer cells, indicating its potential as a lead compound for further development .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been extensively documented.
- Target Pathogens : The compound has demonstrated activity against various pathogens, including Mycobacterium tuberculosis, Staphylococcus aureus, and Candida albicans. Its effectiveness against M. tuberculosis highlights its potential as an anti-tubercular agent .
-
Research Findings :
- A study reported that certain derivatives exhibited significant antibacterial effects with MIC values as low as 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
- Additionally, compounds derived from quinazolinone structures were found to inhibit biofilm formation in bacterial strains, which is crucial for treating chronic infections .
Neurological Applications
Emerging research suggests potential neurological applications for this compound.
- Neuroprotective Effects : Some studies indicate that quinazolinone derivatives can exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation in neuronal cells .
Inhibition of Enzymatic Activity
The compound's ability to inhibit specific enzymes is another area of interest.
- Enzyme Targets : Research has identified that certain derivatives can inhibit enzymes such as epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in various cancers . This inhibition could lead to novel therapeutic strategies for treating tumors driven by EGFR signaling pathways.
Synthesis and Structural Modifications
The synthesis of this compound and its derivatives involves various chemical modifications that enhance biological activity.
| Compound | Synthesis Method | Biological Activity |
|---|---|---|
| This compound | One-pot synthesis with thionyl chloride | Anticancer, Antimicrobial |
| Derivative A | Alkylation reactions | Enhanced anticancer activity |
| Derivative B | Condensation reactions | Improved antimicrobial efficacy |
Mechanism of Action
The mechanism of action of 3-Morpholinoquinazolin-4(3H)-one involves:
Molecular Targets: The compound may target specific enzymes or receptors, modulating their activity.
Pathways Involved: It can interfere with signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: The parent compound without the morpholine ring.
2-Methylquinazolin-4(3H)-one: A derivative with a methyl group at the second position.
4-Hydroxyquinazoline: A hydroxylated derivative of quinazoline.
Uniqueness
3-Morpholinoquinazolin-4(3H)-one is unique due to the presence of the morpholine ring, which can enhance its biological activity and specificity compared to other quinazoline derivatives. This structural feature may contribute to its potential as a therapeutic agent and its versatility in chemical synthesis.
Biological Activity
3-(Morpholin-4-yl)quinazolin-4(3H)-one is a derivative of quinazolinone that has garnered attention for its diverse biological activities. Quinazolinones are known for their therapeutic potential, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors such as anthranilamide derivatives with morpholine. This method allows for the introduction of the morpholine moiety, which is crucial for enhancing the compound's biological activity.
Antibacterial Activity
Research indicates that quinazolinone derivatives exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate activity against Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds can be remarkably low, indicating potent antibacterial effects. For example, one study reported an MIC of 0.98 μg/mL against MRSA for a structurally similar compound .
Anticancer Activity
This compound has also been evaluated for its antiproliferative effects against various cancer cell lines. Compounds in this class have shown significant cytotoxicity against human breast cancer (MCF-7), prostate cancer (PC3), and colorectal cancer (HT-29) cell lines. For instance, one derivative exhibited IC50 values of 10 μM against MCF-7 cells, demonstrating its potential as an anticancer agent .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Pathways : Quinazolinones are known to inhibit key enzymes involved in cellular proliferation and survival pathways, such as EGFR and PARP1. This inhibition can lead to apoptosis in cancer cells .
- Biofilm Disruption : Some studies have reported that quinazolinone derivatives can disrupt biofilm formation in bacteria like S. aureus, which is crucial for their pathogenicity .
Case Study 1: Antibacterial Efficacy
A study focused on the antibacterial efficacy of 2-(1H-indol-3-yl)quinazolin-4(3H)-one analogues showed promising results against Mycobacterium tuberculosis. The compound inhibited growth at concentrations as low as 10 μg/mL over extended periods, suggesting a robust mechanism against mycobacterial infections .
Case Study 2: Anticancer Properties
Another investigation into the anticancer properties of quinazolinone derivatives highlighted their ability to induce cell cycle arrest and apoptosis in MCF-7 cells. The study found that these compounds modulate critical signaling pathways associated with cancer progression, providing a rationale for their therapeutic use in oncology .
Data Tables
| Compound | Target | Activity Type | IC50/MIC Value |
|---|---|---|---|
| This compound | Staphylococcus aureus | Antibacterial | 0.98 μg/mL |
| Indolylquinazolinone analog | Mycobacterium tuberculosis | Antibacterial | 10 μg/mL |
| Quinazolinone derivative | MCF-7 (breast cancer) | Anticancer | 10 μM |
| Quinazolinone derivative | PC3 (prostate cancer) | Anticancer | 12 μM |
Q & A
Q. What are the common synthetic routes for preparing 3-(morpholin-4-yl)quinazolin-4(3H)-one?
The compound is typically synthesized via condensation reactions. A widely used method involves refluxing 2-aminobenzoic acid derivatives with morpholine-containing reagents in ethanol. For example, 2-aminobenzoic acid derivatives react with morpholine intermediates under reflux to form the quinazolinone core, followed by purification via recrystallization. Key characterization includes IR (C=O stretch at ~1700 cm⁻¹) and NMR (morpholine protons at δ 1.58–3.92 ppm) . Alternative routes employ PEG-supported aza-Wittig reactions to improve yield and reduce byproducts .
Q. What biological activities are associated with this compound derivatives?
Derivatives of this scaffold exhibit antimicrobial, anticonvulsant, and anti-inflammatory activities. For instance, brominated analogs demonstrate enhanced antibacterial activity against gram-positive bacteria (e.g., S. aureus), while thiophene-substituted derivatives show antifungal potential . Anticonvulsant activity is assessed using maximal electroshock-induced seizure models, where derivatives reduce tonic convulsion phases significantly .
Advanced Research Questions
Q. How do synthetic methodologies for this compound compare in terms of efficiency and limitations?
- Conventional methods (e.g., ethanol reflux) offer simplicity but face challenges like low yields (~52–64%) and long reaction times .
- Metal-catalyzed approaches (e.g., copper catalysts) improve regioselectivity but require post-reaction purification to remove toxic residues .
- PEG-supported synthesis enhances recyclability and reduces waste, though scalability remains limited . Recommendation: Optimize solvent systems (e.g., DMF/water mixtures) and explore microwave-assisted synthesis to reduce reaction time .
Q. How can structural modifications enhance the bioactivity of this compound derivatives?
- Halogenation : Bromine or chlorine at the quinazolinone 6/7-positions increases antimicrobial potency by enhancing membrane penetration .
- Heterocyclic appendages : Thiazole or tetrahydrobenzothiophene substitutions improve antifungal activity (e.g., IC₅₀ reduction by 40% in A. fumigatus) .
- Schiff base incorporation : 3-(Benzylideneamino) derivatives show dual anticonvulsant and anti-inflammatory effects via GABAergic modulation .
Q. What analytical strategies resolve contradictions in spectral data interpretation for this scaffold?
Discrepancies in NMR/IR data often arise from tautomerism (e.g., lactam-lactim tautomers). To address this:
Q. How can researchers mitigate challenges in reproducing synthetic protocols for this compound?
Common issues include inconsistent yields and impurity profiles. Solutions include:
- Strict control of reaction temperature (±2°C) during reflux .
- Pre-activation of morpholine reagents via acid catalysis to enhance nucleophilicity .
- Use of anhydrous solvents and inert atmospheres to prevent hydrolysis of intermediates .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
